4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
Scientific Research Applications
Antibacterial Activity
The development of new antimicrobial drugs is crucial due to the rapid rise in global antimicrobial resistance (AMR). In this context, researchers synthesized a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives, including S3108085. These derivatives were evaluated for in vitro antibacterial activity against both Gram-positive (e.g., Enterococcus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Salmonella, Klebsiella, Escherichia coli) bacteria. Some of these compounds exhibited significant biological activity, comparable to the standard drug Streptomycin .
Molecular Docking Studies
Molecular docking studies provide insights into how a compound interacts with specific biological targets. In silico analyses revealed that among all the synthesized compounds, S3108085 demonstrated substantial biological activity, with a good LibDock score of 162.751 kcal/mol. This suggests its potential as an antimicrobial agent .
Pharmacokinetic Properties (ADMET)
Understanding a compound’s pharmacokinetic properties is essential for drug development. Researchers predicted S3108085’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational methods. Such predictions guide further experimental investigations .
Molecular Properties
Assessing molecular properties helps identify favorable drug-like characteristics. Researchers explored S3108085’s physicochemical properties, solubility, and lipophilicity. These insights aid in optimizing drug candidates .
TOPKAT Analysis
Toxicity prediction is critical during drug development. The researchers employed the TOPKAT (Toxicity Prediction by Komputer Assisted Technology) model to assess S3108085’s potential toxicity. Understanding toxicity profiles informs safety considerations .
Structural Confirmation
S3108085’s structure was confirmed through various techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. These analyses ensure the compound’s identity and purity .
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6S/c1-16(2)14-29(15-17(3)4)36(31,32)20-10-7-18(8-11-20)23(30)26-25-28-27-24(35-25)21-12-9-19(33-5)13-22(21)34-6/h7-13,16-17H,14-15H2,1-6H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQBTXVQVQTTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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